Pinocarveol

Description

Pinocarveol is a natural product found in Ageratum conyzoides, Cryptomeria japonica, and other organisms with data available.

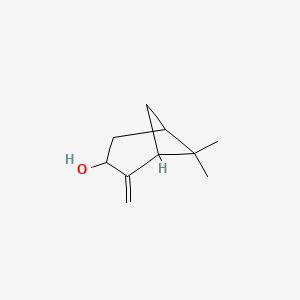

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXQUJDODZYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863660 | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous, light yellow oil; Warm, woody-balsamic aroma | |

| Record name | 2(10)-Pinen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Pinocarveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2(10)-Pinen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | 2(10)-Pinen-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5947-36-4, 3917-59-7 | |

| Record name | 10-Pinen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-(1alpha,3alpha,5alpha))-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinocarveol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinocarveol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1α,3α,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pinocarveol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Distribution of Pinocarveol

Abstract

Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant constituent of various plant essential oils, contributing to their characteristic aroma and potential bioactivity. This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies pertaining to pinocarveol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to offer field-proven insights into this valuable natural compound. We will explore its prevalence in key plant genera such as Eucalyptus, Picea, Myrothamnus, and Salvia, delve into its biosynthetic origins from β-pinene, and provide detailed protocols for its extraction and quantification.

Introduction: The Chemical Identity and Significance of Pinocarveol

Pinocarveol (C₁₀H₁₆O) is a monoterpenoid alcohol possessing a pinane skeleton. It exists as two primary stereoisomers, cis-pinocarveol and trans-pinocarveol, which are found in varying ratios across different natural sources[1]. The distinct woody, pine-like aroma of pinocarveol has led to its use in the fragrance and flavor industries. Beyond its organoleptic properties, pinocarveol and the essential oils in which it is found are being explored for a range of potential pharmacological activities, making a thorough understanding of its natural occurrence and biochemistry a critical endeavor for natural product research and development.

Natural Occurrence and Distribution of Pinocarveol

Pinocarveol is biosynthesized and stored in the essential oils of a diverse array of plant species. Its concentration can vary significantly based on the plant's genetics, geographical location, age, and the specific part of the plant being analyzed.

Major Plant Sources

Several plant genera are notable for their production of pinocarveol-rich essential oils. The following table summarizes the quantitative data available for some of the most significant sources.

| Plant Species | Family | Plant Part | Pinocarveol Content (%) | Key Co-constituents | Reference(s) |

| Myrothamnus flabellifolius | Myrothamnaceae | Aerial Parts | trans-pinocarveol: 19.57% | Pinocarvone, β-Selinene | |

| Myrothamnus flabellifolius | Myrothamnaceae | Leaves | trans-pinocarveol: 28.7-28.8% | Pinocarvone, α-Pinene | |

| Eucalyptus globulus | Myrtaceae | Fresh Leaves | trans-pinocarveol: 10.7% | 1,8-Cineole, Globulol | |

| Eucalyptus globulus | Myrtaceae | Leaves | trans-pinocarveol: 0.20% | 1,8-Cineole, p-Cymene | |

| Eucalyptus globulus | Myrtaceae | Commercial Oil | trans-pinocarveol: trace | 1,8-Cineole, Limonene | |

| Salvia candidissima | Lamiaceae | Aerial Parts | pinocarveol: 5.5% | Germacrene D, Bicyclogermacrene | |

| Hyssopus officinalis | Lamiaceae | Aerial Parts | pinocarveol: 0.46% | Pinocarvone, trans-Pinocamphone |

Note: The variability in pinocarveol content within the same species highlights the importance of considering the geographical origin and specific chemotype of the plant material.

While quantitative data for Picea abies (Norway spruce) is less specific in the literature, it is consistently cited as a natural source of pinocarveol[2][3]. The essential oil of its needles and twigs contains a complex mixture of monoterpenes, where pinocarveol is a minor constituent alongside more abundant compounds like α-pinene, β-pinene, and limonene.

Distribution within Plant Tissues

The distribution of pinocarveol within a plant is not uniform. Generally, as a component of essential oils, it is concentrated in specialized secretory structures such as glandular trichomes, secretory cavities, or resin ducts. In Eucalyptus species, for instance, essential oils are stored in sub-dermal secretory cavities in the leaves and fruits[4]. While a direct comparison of pinocarveol content in different tissues is not extensively documented, studies on other monoterpenoids in pine species show that concentrations can differ between needles and twigs, with needles often having a higher proportion of oxygenated monoterpenes.

Biosynthesis of Pinocarveol: An Oxidative Transformation

The biosynthesis of pinocarveol is intrinsically linked to the metabolism of pinenes. The direct precursor to pinocarveol is β-pinene , which undergoes an allylic oxidation to introduce a hydroxyl group.

While the specific enzymes responsible for this conversion in pinocarveol-accumulating plants have not been definitively characterized, it is widely accepted that cytochrome P450 monooxygenases (CYPs) are the likely catalysts[5][6]. These enzymes are known to be involved in a vast array of oxidative reactions in plant secondary metabolism, including the hydroxylation of terpenes. Theoretical studies support the role of CYPs in the hydroxylation of both α- and β-pinene to form a variety of oxygenated products, including pinocarveol[6][7]. The regioselectivity and stereoselectivity of the CYP enzyme would determine the specific isomer of pinocarveol produced.

Analytical Methodologies for the Study of Pinocarveol

The analysis of pinocarveol from natural sources typically involves extraction of the essential oil followed by chromatographic separation and identification.

Extraction of Essential Oils

Hydrodistillation is the most common method for extracting essential oils from plant material. This technique is well-suited for the isolation of volatile compounds like pinocarveol.

Experimental Protocol: Hydrodistillation of Essential Oils

-

Sample Preparation: Collect fresh plant material (e.g., leaves, aerial parts). For dried material, ensure it has been stored in a cool, dark place to minimize volatile loss. Coarsely grind the plant material to increase the surface area for efficient extraction.

-

Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

-

Distillation: Place a known quantity of the ground plant material (e.g., 100 g) into the distillation flask and add a sufficient volume of distilled water to cover the material completely. Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.

-

Extraction Time: Continue the distillation for a prescribed period, typically 3 hours, or until no more oil is collected.

-

Oil Collection and Drying: After cooling, carefully collect the essential oil from the collection tube. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, airtight vial in a refrigerator (4°C) and protected from light to prevent degradation.

Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

Experimental Protocol: GC-MS Analysis of Pinocarveol

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate.

-

GC-MS System:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and coupled to a mass spectrometer (MS) for identification.

-

Column: A non-polar or medium-polarity capillary column is typically used for terpene analysis (e.g., HP-5MS, DB-5).

-

-

GC Conditions (Representative):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min). This allows for the separation of compounds with different boiling points.

-

Detector Temperature (FID): 280°C

-

-

MS Conditions (Representative):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Compound Identification:

-

Retention Index (RI): Calculate the RI for each peak by analyzing a homologous series of n-alkanes under the same chromatographic conditions. Compare the calculated RI with values from databases and literature.

-

Mass Spectra: Compare the obtained mass spectrum of the peak of interest with reference spectra from libraries such as NIST and Wiley.

-

-

Quantification:

-

External Standard Calibration: Prepare a series of standard solutions of authentic pinocarveol at known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of pinocarveol in the sample by interpolating its peak area on the calibration curve.

-

Internal Standard Method: Add a known amount of an internal standard (a compound not present in the sample) to both the standard solutions and the sample. The ratio of the peak area of pinocarveol to the peak area of the internal standard is used for quantification. This method corrects for variations in injection volume.

-

Conclusion and Future Perspectives

Pinocarveol is a naturally occurring monoterpenoid with a widespread but variable distribution in the plant kingdom. This guide has provided a comprehensive overview of its primary natural sources, highlighting the significant concentrations found in species such as Myrothamnus flabellifolius and certain chemotypes of Eucalyptus globulus. The biosynthesis of pinocarveol proceeds via the oxidation of β-pinene, a reaction likely catalyzed by cytochrome P450 monooxygenases. Standard analytical techniques, particularly hydrodistillation followed by GC-MS, are robust methods for the extraction and quantification of this compound.

Future research should focus on several key areas. Firstly, a more systematic investigation into the pinocarveol content across a wider range of plant species and within different plant tissues is needed to identify high-yielding, sustainable sources. Secondly, the definitive identification and characterization of the specific enzymes involved in pinocarveol biosynthesis will be crucial for potential metabolic engineering approaches to enhance its production. Finally, continued exploration of the pharmacological properties of pinocarveol, both as an isolated compound and within its natural essential oil matrix, will undoubtedly unveil new opportunities for its application in the pharmaceutical and nutraceutical industries.

References

-

Akkol, E., Kırmızıbekmez, H., Yeşilada, E., & Ardam, B. (2009). A Comparative Study on the Major Constituents of the Essential Oils from Two Endemic Salvia Species: S. candidissima ssp. candidissima and S. cilicica. Molecules, 14(8), 2996-3004. [Link]

-

Bell, S. G., & Wong, L.-L. (2003). Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam. Journal of the American Chemical Society, 125(19), 5626–5627. [Link]

-

Čmiková, N., Galovičová, L., Schwarzová, M., Vukic, M. D., Vukovic, N. L., Kowalczewski, P. Ł., Bakay, L., Kluz, M. I., & Puchalski, C. (2023). Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil. Plants, 12(5), 1047. [Link]

-

Chalchat, J. C., Muhayimana, A., Habimana, J. B., & Chabard, J. L. (1995). Aromatic plants of Rwanda II. Chemical composition of essential oils of ten Eucalyptus species growing in Ruhande Arboretum Butare, Rwanda. Journal of Essential Oil Research, 7(2), 159-165. [Link]

-

Chagonda, L. S., Chalchat, J. C., & Garry, R. P. (1999). The essential oil of Myrothamnus flabellifolius Welw. from Zimbabwe. Journal of Essential Oil Research, 11(5), 569-571. [Link]

-

Daroui-Mokaddem, H., Kabouche, A., Bouacha, M., Soumati, B., El-Azzouny, A., Bruneau, C., & Kabouche, Z. (2010). GC/MS analysis and antimicrobial activity of the essential oil of fresh leaves of Eucalytus globulus, and leaves and stems of Smyrnium olusatrum from Constantine (Algeria). Natural Product Communications, 5(10), 1669–1672. [Link]

- Isidorov, V. A., Vinogorova, V. T., & Rafałowski, K. (2003). HS-SPME analysis of the composition of essential oils and volatiles of Picea abies (L.) Karst. Journal of Essential Oil Research, 15(5), 321-325.

-

Ozer, H., Sökmen, M., Güllüce, M., Adıgüzel, A., Şahin, F., Sökmen, A., Kılıç, H., & Barış, Ö. (2005). Chemical Composition of Essential Oil of Hyssopus officinalis L. and Origanum acutidens (Hand.-Mazz.) Ietswaart from Turkey. Journal of Essential Oil Bearing Plants, 8(1), 74-80. [Link]

-

Praan Naturals. (2022). Eucalyptus Globulus Essential Oil - Lot: 000056. [Link]

-

Shaik, F., Em-ran, T. B., & Guha, G. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. Molecules, 28(5), 2356. [Link]

-

Viljoen, A. M., van Vuuren, S. F., Gwebu, T., & van Zyl, R. L. (2002). The composition and antimicrobial activity of the essential oil of the resurrection plant Myrothamnus flabellifolius. South African Journal of Botany, 68(1), 100-104. [Link]

-

Boulekbache-Makhlouf, L., Bey, Z., Madani, K., Idir-Himad, H., Adjaoud, A., & Rigou, P. (2015). GC-MS analysis of essential oils of leaves and fruits of Eucalyptus globulus plant. Journal of Chromatography & Separation Techniques, 6(5), 1. [Link]

-

Wikipedia contributors. (2023). Pinocarveol. Wikipedia. [Link]

-

Ghasemi, Y., Abedi, P., & Ghasemi, F. (2011). A validated GC-MS method for major terpenes quantification in hydrodistilled Cannabis sativa essential oil. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1032–1037. [Link]

- Judzinskiene, A., & Budiene, J. (2010). Volatile compounds in Norway spruce (Picea abies) significantly vary with season. Chemija, 21(2-3), 137-142.

- Radulescu, V., Oprea, E., & Ilies, D. C. (2011). Chemical composition of the essential oil of Picea abies (L.) Karst. from Romania. Journal of Essential Oil Research, 23(3), 27-32.

-

Bell, S. G., & Wong, L. L. (2003). Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam. Journal of the American Chemical Society, 125(19), 5626–5627. [Link]

-

Shaik, F., Em-ran, T. B., & Guha, G. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. Molecules, 28(5), 2356. [Link]

Sources

- 1. Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GC/MS analysis of oil extractives from wood and bark of Pinus sylvestris, Abies alba, Picea abies, and Larix decidua :: BioResources [bioresources.cnr.ncsu.edu]

- 4. longdom.org [longdom.org]

- 5. Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of cis- and trans-Pinocarveol

Abstract

Pinocarveol, a bicyclic monoterpenoid derived from the abundant natural resource pinene, presents a compelling case study in the critical role of stereochemistry in the chemical and life sciences.[1] Existing as two distinct diastereomers, cis- and trans-pinocarveol, the spatial orientation of a single hydroxyl group dramatically influences its synthesis, analytical profile, and biological activity. This guide provides an in-depth analysis of the stereochemical nuances between these isomers, tailored for researchers, scientists, and drug development professionals. We will explore stereoselective synthetic strategies, detailed analytical protocols for differentiation, comparative biological activities, and the underlying principles governing their unique properties.

Introduction: The Stereochemical Landscape of Pinocarveol

Pinocarveol is a ten-carbon organic compound (C₁₀H₁₆O) built upon the rigid bicyclo[3.1.1]heptane skeleton of pinane.[1] Its structure features a gem-dimethyl bridge and an exocyclic methylene group. The critical stereochemical distinction arises from the orientation of the hydroxyl group at the C3 position relative to the larger methylene bridge.

-

cis-Pinocarveol: The hydroxyl group is oriented on the same side as the methylene bridge.

-

trans-Pinocarveol: The hydroxyl group is oriented on the opposite side of the methylene bridge.[1]

This seemingly minor structural variance has profound implications. In drug development, stereoisomers of a chiral molecule can exhibit vastly different pharmacokinetics, pharmacodynamics, and toxicity profiles. Therefore, the ability to selectively synthesize and definitively identify each pinocarveol isomer is paramount for any meaningful research or application.

Caption: 3D structures of cis- and trans-Pinocarveol.

Stereoselective Synthesis: Controlling the Outcome

The primary precursor for pinocarveol synthesis is α-pinene, a major constituent of turpentine. The stereochemical outcome of the synthesis is highly dependent on the chosen oxidative rearrangement strategy. The most common route proceeds through the epoxidation of α-pinene to form α-pinene oxide, which is then isomerized.

The choice of catalyst and reaction conditions during the isomerization of α-pinene oxide is the critical control point for achieving stereoselectivity.[2][3] While various methods exist, leveraging inexpensive and operationally simple catalysts is often preferred in a development setting.

Sources

Spectroscopic data of Pinocarveol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Pinocarveol

Introduction

Pinocarveol, a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O, is a significant constituent of various essential oils derived from plants like Eucalyptus globulus and Picea abies.[1] It exists primarily as two stereoisomers, cis- and trans-pinocarveol, distinguished by the spatial arrangement of the hydroxyl group relative to the molecule's methylene bridge.[1] As a key component in fragrances and a potential bioactive compound, its unambiguous identification and structural verification are paramount for quality control and research applications.[2]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation of pinocarveol. From the perspective of a Senior Application Scientist, we will not only present the reference data but also delve into the causality behind the spectral features, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of organic molecules like pinocarveol. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Sample Preparation and Analysis

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol ensures high-resolution spectra suitable for structural elucidation.

Objective: To prepare a pinocarveol sample for ¹H and ¹³C NMR analysis.

Materials:

-

Pinocarveol sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm, high precision)

-

Pipette and vial

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified pinocarveol sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its deuterium signal provides a stable lock frequency for the spectrometer. Its residual proton signal at ~7.26 ppm serves as a convenient internal reference.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

-

Transfer: Carefully transfer the solution into the NMR tube using a pipette.

-

Analysis: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A field strength of 500 MHz or higher is recommended for good signal dispersion.[3]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The bicyclic, strained ring system of pinocarveol results in a complex but interpretable spectrum.

Diagram: Molecular Structure of trans-Pinocarveol

Caption: A streamlined workflow for functional group analysis using IR spectroscopy.

Table 3: Characteristic IR Absorption Bands for Pinocarveol [4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3075 | =C-H stretch | Alkene |

| ~2930-2860 | C-H stretch | Alkane (sp³) |

| ~1650 | C=C stretch | Alkene |

| ~1080 | C-O stretch | Secondary Alcohol |

Interpretation:

-

O-H Stretch: The most prominent feature is a strong, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the hydroxyl (O-H) group, broadened due to hydrogen bonding.

-

C-H Stretches: The bands just below 3000 cm⁻¹ (2930-2860 cm⁻¹) are due to the stretching of sp³ C-H bonds in the ring and methyl groups. The weaker band around 3075 cm⁻¹ is characteristic of the sp² C-H bonds of the methylene group.

-

C=C Stretch: The absorption at approximately 1650 cm⁻¹ confirms the presence of the carbon-carbon double bond.

-

C-O Stretch: The strong band around 1080 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying components in complex mixtures like essential oils.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of pinocarveol.

Methodology:

-

Sample Preparation: Prepare a dilute solution of pinocarveol (e.g., 100 ppm) in a volatile solvent like hexane or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5). The retention time helps in identifying the compound. [6]4. Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), a process known as Electron Ionization (EI). [7]5. Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Mass Spectrum Data

The mass spectrum is a plot of ion abundance versus m/z. For pinocarveol (C₁₀H₁₆O), the monoisotopic mass is 152.12 Da. [7] Table 4: Key Mass Spectrometry Fragments for Pinocarveol [7]

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 152 | [M]⁺ | Low |

| 137 | [M - CH₃]⁺ | Moderate |

| 119 | [M - CH₃ - H₂O]⁺ | Moderate |

| 109 | [M - C₃H₇]⁺ | High |

| 93 | [C₇H₉]⁺ | High |

| 81 | [C₆H₉]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

Interpretation and Fragmentation Pathway:

-

Molecular Ion ([M]⁺): A peak at m/z 152 corresponds to the intact molecule with one electron removed. This peak is often weak for alcohols due to facile fragmentation.

-

Loss of a Methyl Group ([M - CH₃]⁺): The peak at m/z 137 arises from the loss of a methyl radical (•CH₃) from the gem-dimethyl group.

-

Loss of Water ([M - H₂O]⁺): Alcohols readily lose a molecule of water, although this peak may not always be prominent. A subsequent loss of a methyl group gives the fragment at m/z 119.

-

Major Fragments: The base peak and other major fragments (e.g., m/z 109, 93, 81, 69) result from complex rearrangements and cleavages of the bicyclic ring system, which are characteristic fingerprints of the pinane skeleton.

Diagram: Simplified Fragmentation Pathway of Pinocarveol in EI-MS

Caption: Key fragmentation steps for pinocarveol under Electron Ionization (EI).

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and definitive characterization of pinocarveol. NMR spectroscopy delivers an intricate map of the carbon-hydrogen framework and its stereochemistry. IR spectroscopy rapidly confirms the presence of key hydroxyl and alkene functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. Together, these techniques form the cornerstone of analytical chemistry for natural products, enabling researchers and industry professionals to ensure the identity, purity, and quality of this valuable monoterpenoid.

References

-

NP-MRD. (2021). NP-Card for Pinocarveol (NP0002795). Natural Products Magnetic Resonance Database. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0036128). [Link]

-

Adams, R. P. (n.d.). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, ed. 4.1. Diablo Analytical. [Link]

-

PubChem. (n.d.). Pinocarveol, (+-)-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (1S,3S,5S)-6,6-Dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pinocarveol GC-MS (Non-derivatized) - 70eV, Positive (HMDB0035743). [Link]

-

PubChem. (n.d.). Pinocarveol, trans-(-)-. National Center for Biotechnology Information. [Link]

-

FooDB. (2010). Compound: Pinocarveol (FDB014473). [Link]

-

Human Metabolome Database. (2012). Metabocard for (-)-trans-Pinocarveol (HMDB0036128). [Link]

-

NIST. (n.d.). (E)-Pinocarveol. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). cis-Pinocarveol. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Wikipedia. (n.d.). Pinocarveol. [Link]

-

NIST. (n.d.). cis-Pinocarveol. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. (n.d.). Pinocarveol, cis-(+-)-. National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

NIST. (n.d.). Pinocarveol, cis. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Pinocarveol - Wikipedia [en.wikipedia.org]

- 2. Pinocarveol, (+-)- | C10H16O | CID 102667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for Pinocarveol (NP0002795) [np-mrd.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. diabloanalytical.com [diabloanalytical.com]

- 7. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to Pinocarveol: Chemical Identification, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pinocarveol, a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₆O, is a naturally occurring compound found in a variety of plant species, notably in the essential oils of Eucalyptus and Pine varieties.[1] It exists as distinct stereoisomers, primarily cis and trans, which possess unique chemical and biological properties. This guide provides a comprehensive overview of Pinocarveol, focusing on its chemical identifiers, stereochemistry, definitive analytical techniques for identification, a detailed synthetic protocol, and its significant activity as a positive allosteric modulator of the GABA-A receptor. This document is intended to serve as a critical resource for researchers in natural product chemistry, analytical science, and neuropharmacology.

Chemical Identity and Stereoisomerism

Pinocarveol's rigid bicyclic structure, derived from the pinane skeleton, gives rise to its stereochemical complexity. The orientation of the hydroxyl group relative to the gem-dimethyl bridge defines its cis and trans diastereomers. Each of these diastereomers also exists as a pair of enantiomers. Understanding and correctly identifying these isomers is paramount, as their biological activities and physical properties can differ significantly.

The relationship between the key isomers can be visualized as follows:

Figure 1: Isomeric relationship of Pinocarveol.

A comprehensive list of chemical identifiers for Pinocarveol and its common isomers is provided in the table below. The CAS (Chemical Abstracts Service) number is a unique identifier for a chemical substance, and it is crucial to use the specific CAS number for the isomer of interest to avoid ambiguity in research and procurement.

| Identifier | Pinocarveol (Racemic Mixture) | (-)-trans-Pinocarveol | (+)-cis-Pinocarveol | cis-Pinocarveol (Racemic) |

| CAS Number | 5947-36-4[2] | 547-61-5 | 19889-99-7 | 3917-59-7[1] |

| IUPAC Name | 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | (1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | (1S,3S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | (1R,3R,5R)-rel-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |

| Synonyms | 2(10)-Pinen-3-ol, 10-Pinen-3-ol | l-Pinocarveol, L-trans-Pinocarveol | Isopinocarveol | Isopinocarveol |

| Molecular Formula | C₁₀H₁₆O[2] | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [2] | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol |

| InChI Key | LCYXQUJDODZYIJ-UHFFFAOYSA-N | LCYXQUJDODZYIJ-DJLDLDEBSA-N | LCYXQUJDODZYIJ-YIZRAAEISA-N | LCYXQUJDODZYIJ-HRDYMLBCSA-N |

| SMILES | CC1(C2CC1C(=C)C(C2)O)C | CC1([C@H]2C[C@@H]1C(=C)O)C | CC1(C)[C@H]2C[C@@H]1C(=C)O | CC1([C@@H]2C[C@H]1C(=C)O)C |

Analytical Characterization

The definitive identification of Pinocarveol and the differentiation of its isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for the analysis of volatile compounds like Pinocarveol in complex mixtures such as essential oils. The retention time (or Kovats retention index) provides initial identification, which is then confirmed by the mass spectrum.

Methodology: A typical GC-MS analysis involves injecting a diluted sample in a suitable solvent (e.g., hexane or ethyl acetate) into a GC equipped with a nonpolar or semi-polar capillary column (e.g., DB-5ms or HP-5ms). The temperature program is designed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

Fragmentation Pattern: Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI) at 70 eV.[3] The resulting molecular ion (M⁺) for Pinocarveol is observed at m/z 152. The excess energy from the ionization process causes the molecular ion to fragment in a predictable manner, creating a unique mass spectrum or "fingerprint". Key fragments for Pinocarveol often arise from the loss of water (M-18, m/z 134), a methyl group (M-15, m/z 137), or through more complex rearrangements of the bicyclic system. The base peak is often observed at m/z 93, corresponding to a stable fragment resulting from the loss of the hydroxyl group and subsequent rearrangement.

Figure 2: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Pinocarveol and the definitive differentiation of its cis and trans isomers.

Causality of Spectral Differences: The distinction between cis and trans isomers is possible due to the different spatial environments of the protons and carbons in each molecule.[4] In the trans isomer, the C3 proton (the one attached to the same carbon as the hydroxyl group) is on the opposite side of the ring from the C10 exocyclic methylene group. In the cis isomer, they are on the same side. This proximity in the cis isomer leads to through-space interactions that can be observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy).[5][6]

Key Differentiating Features:

-

¹H NMR: The chemical shift of the C3 proton is a key indicator. Due to anisotropic effects from the double bond, the C3 proton in the cis isomer is typically shifted to a different extent compared to the trans isomer. Furthermore, the coupling constants (J-values) between the C3 proton and its neighbors will differ due to the different dihedral angles in the two isomers.

-

¹³C NMR: The chemical shifts of the carbons, particularly C3, C2, and C10, will also be distinct for the cis and trans isomers due to steric and electronic differences.

-

NOESY: This 2D NMR experiment is the definitive method for assigning stereochemistry. A cross-peak between the C3 proton and the protons of the C10 methylene group will be observed in the cis isomer, indicating their spatial proximity. This cross-peak will be absent in the trans isomer.

Synthesis and Purification

Pinocarveol can be synthesized from readily available starting materials, with one of the most common methods being the base-catalyzed isomerization of α-pinene oxide.[7] This reaction provides a practical route to obtaining Pinocarveol in the laboratory.

Synthesis Protocol: Isomerization of α-Pinene Oxide

This protocol is adapted from established procedures and illustrates a reliable method for synthesizing Pinocarveol.[7]

Materials:

-

α-Pinene oxide

-

Lithium diethylamide (LDA) or Sodium Hydride (NaH) as a strong base

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent

-

An inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Preparation of the Base: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diethylamide (LDA) by adding n-butyllithium to diethylamine in anhydrous ether at 0 °C. Alternatively, a slurry of sodium hydride in anhydrous THF can be used.

-

Reaction Setup: To the stirred solution of the base at room temperature or slightly elevated temperature, add a solution of α-pinene oxide in the same anhydrous solvent dropwise over a period of 15-30 minutes.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically stirred at reflux for several hours.

-

Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Pinocarveol.

Purification of Isomers

The synthesis described above may result in a mixture of cis- and trans-Pinocarveol, along with other minor byproducts. Purification is typically achieved using column chromatography.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is commonly used.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. The less polar trans-Pinocarveol will elute before the more polar cis-Pinocarveol. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

-

Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

-

Biological Activity: GABA-A Receptor Modulation

Recent research has identified Pinocarveol as a potent modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[8][9]

Mechanism of Action: Pinocarveol acts as a positive allosteric modulator of the GABA-A receptor.[8] This means that it does not bind to the same site as the endogenous ligand GABA but rather to a different, allosteric site on the receptor complex. Binding of Pinocarveol enhances the effect of GABA when it binds to the receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an overall inhibitory or sedative effect. The action of terpenes like Pinocarveol on GABA-A receptors is likely due to the presence of the hydroxyl group and the bicyclic nature of the molecule.[8]

Significance for Drug Development: The modulation of the GABA-A receptor is a key mechanism for many clinically important drugs, including benzodiazepines (e.g., Valium) and barbiturates, which are used to treat anxiety, insomnia, and seizure disorders. The discovery of Pinocarveol's activity at this receptor opens up possibilities for its use as a lead compound in the development of new therapeutics with potentially different side-effect profiles compared to existing drugs. Its natural origin also makes it an interesting candidate for the development of phytopharmaceuticals and nutraceuticals with calming or anxiolytic properties.

Safety and Handling

The safety information for Pinocarveol varies between suppliers and isomers. For the racemic mixture (CAS 5947-36-4), many sources report that it does not meet GHS hazard criteria.[10] However, for some specific isomers, such as (-)-trans-Pinocarveol (CAS 547-61-5), GHS classifications may indicate it can cause skin irritation and serious eye damage.[7]

General Laboratory Precautions: Due to the potential for irritation and the lack of comprehensive toxicological data for all isomers, it is prudent to handle Pinocarveol with standard laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Pinocarveol is a multifaceted monoterpenoid with significant stereochemical complexity and noteworthy biological activity. Accurate identification through a combination of GC-MS and advanced NMR techniques, particularly NOESY, is essential for any research involving this compound. The synthetic route via isomerization of α-pinene oxide provides an accessible means of obtaining Pinocarveol for further study. Its role as a positive allosteric modulator of the GABA-A receptor positions it as a valuable molecule for further investigation in the fields of neuroscience and drug discovery. This guide provides the foundational technical knowledge necessary for scientists to confidently work with and explore the potential of Pinocarveol.

References

-

PubChem. (n.d.). Pinocarveol, (+-)- | C10H16O | CID 102667. National Center for Biotechnology Information. Retrieved from [Link]

-

Kessler, A., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. Molecular Nutrition & Food Research, 58(4), 851-858. Retrieved from [Link]

-

The Good Scents Company. (n.d.). pinocarveol 2(10)-pinen-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). Pinocarveol, trans-(-)- | C10H16O | CID 1201530. National Center for Biotechnology Information. Retrieved from [Link]

-

Foreverest Resources Ltd. (n.d.). Pinocarveol. Retrieved from [Link]

-

Kessler, A., et al. (2017). Metabolic Products of Linalool and Modulation of GABAA Receptors. Frontiers in Chemistry, 5, 46. Retrieved from [Link]

-

Dodziuk, H., et al. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. Retrieved from [Link]

-

NIST. (n.d.). Pinocarveol, cis. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

SciELO. (2010). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 21(8), 1478-1485. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Engle, J. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinocarveol. Retrieved from [Link]

-

NP-MRD. (2021, August 19). Showing NP-Card for Pinocarveol (NP0002795). Retrieved from [Link]

-

Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 517-522. Retrieved from [Link]

-

ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

-

ResearchGate. (n.d.). EC 50 and IC 50 values for GABA A receptor agonists and antagonists in.... Retrieved from [Link]

-

MDPI. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(6), 1770. Retrieved from [Link]

-

Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

SCIRP. (2016). Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification and Investigation of Some Volatile Components in Basil Essential Oil. American Journal of Analytical Chemistry, 7(3), 257-266. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry, 38(4). Retrieved from [Link]

-

ResearchGate. (2020). "Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS" Current Trends in Mass Spectrometry, supplement to LCGC North America, 18, 5-15 (2020). Retrieved from [Link]

-

Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

-

MDPI. (2022). Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. Molecules, 27(15), 4938. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

-

Peters, J. A., et al. (1990). Modulation of GABAA receptor activity by alphaxalone. British Journal of Pharmacology, 100(3), 531-536. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. PINOCARVEOL CAS#: 5947-36-4 [m.chemicalbook.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Pinocarveol, trans-(-)- | C10H16O | CID 1201530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pinocarveol, (+-)- | C10H16O | CID 102667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. foreverest.net [foreverest.net]

Whitepaper: The Biological Role of Pinocarveol in Plant Defense: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pinocarveol, a bicyclic monoterpenoid alcohol, is a significant volatile organic compound (VOC) emitted by a variety of plant species. This technical guide provides an in-depth exploration of the multifaceted role of pinocarveol in plant defense mechanisms. We will delve into its biosynthesis, its direct and indirect defensive functions against herbivores and pathogens, and the intricate signaling pathways it modulates within the plant. Furthermore, this guide will present detailed experimental protocols for the extraction, quantification, and bio-assessment of pinocarveol, alongside a discussion on the potential for its metabolic engineering to enhance crop resilience. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of pinocarveol's biological significance and its potential applications.

Introduction to Pinocarveol: A Key Player in Plant Chemical Ecology

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms. A crucial component of this defense strategy is the production and emission of a diverse array of volatile organic compounds (VOCs). These VOCs can act directly as toxins or repellents, or indirectly as signals to attract the natural enemies of herbivores[1][2]. Pinocarveol (C₁₀H₁₆O) is a bicyclic monoterpenoid alcohol that is a constituent of the essential oils of many plants, including various species of Pinus[3]. As a volatile compound, pinocarveol plays a vital role in mediating the interactions between plants and their environment[4]. This guide will provide a comprehensive overview of the current scientific understanding of pinocarveol's role in plant defense, from its molecular synthesis to its ecological functions.

The Biosynthetic Pathway of Pinocarveol

The biosynthesis of pinocarveol, like all monoterpenes, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The MEP pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the ten-carbon intermediate, geranyl pyrophosphate (GPP). GPP is the universal precursor for all monoterpenes. The cyclization of GPP by specific terpene synthases, known as pinene synthases, leads to the formation of the pinane skeleton, primarily as α-pinene and β-pinene[5][6].

The final step in the biosynthesis of pinocarveol is believed to be the hydroxylation of α-pinene or β-pinene. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP)[7][8]. While the specific CYP enzyme responsible for this conversion in most plant species has yet to be definitively identified, studies on related monoterpene hydroxylations strongly support this proposed mechanism[8][9].

Experimental Methodologies for Pinocarveol Research

To facilitate further research into the biological roles of pinocarveol, this section provides detailed protocols for its extraction, quantification, and bio-assessment.

Protocol for Extraction and Quantification of Pinocarveol from Plant Tissues

This protocol describes a standard method for the extraction and quantification of pinocarveol using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13][14]

Materials:

-

Plant tissue (e.g., leaves, needles)

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (DCM) or hexane

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass vial. Add a known volume of solvent (e.g., 5 mL DCM).

-

Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Filtration and Drying: Filter the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject 1 µL of the extract into the GC-MS system.

-

GC Conditions: Use a temperature program that allows for the separation of monoterpenes (e.g., initial temperature of 60°C, ramp to 240°C at 5°C/min).

-

MS Conditions: Operate the mass spectrometer in full scan mode to identify pinocarveol based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Quantification: Prepare a calibration curve using authentic pinocarveol standards of known concentrations to quantify the amount of pinocarveol in the plant extract.

Protocol for Insect Repellency Bioassay

This protocol outlines a Y-tube olfactometer bioassay to assess the repellent activity of pinocarveol against a target insect herbivore.[13][15][16][17]

Materials:

-

Y-tube olfactometer

-

Air pump and flow meters

-

Charcoal-filtered, humidified air source

-

Test insect species

-

Pinocarveol standard

-

Solvent control (e.g., paraffin oil or hexane)

-

Filter paper discs

Procedure:

-

Setup: Assemble the Y-tube olfactometer and connect it to a clean, humidified air source with a constant flow rate (e.g., 200 mL/min) through each arm.

-

Treatment Application: Apply a known amount of pinocarveol solution to a filter paper disc and place it in the treatment arm of the olfactometer. Place a filter paper disc with the solvent control in the other arm.

-

Insect Introduction: Introduce a single adult insect into the base of the Y-tube.

-

Observation: Allow the insect to acclimate and then observe its choice of arm for a set period (e.g., 10 minutes). A choice is recorded when the insect moves a certain distance into one of the arms.

-

Data Collection: Record the number of insects choosing the treatment arm versus the control arm.

-

Replication: Repeat the experiment with a sufficient number of insects (e.g., 50-100) to obtain statistically significant results. Rotate the arms of the olfactometer between trials to avoid positional bias.

-

Analysis: Analyze the data using a chi-square test to determine if there is a significant preference for the control arm, indicating repellency.

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and EC50 of pinocarveol against a plant pathogenic fungus, adapted from CLSI guidelines.[5][6][18][19][20]

Materials:

-

96-well microtiter plates

-

Fungal isolate

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)

-

Pinocarveol standard

-

Solvent (e.g., DMSO)

-

Positive control antifungal agent

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the fungal isolate in liquid culture and adjust the spore or mycelial fragment concentration to a standardized level (e.g., 1 x 10⁵ CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of pinocarveol in the culture medium in the wells of a 96-well plate. Also, include a positive control (known antifungal), a negative control (medium with solvent), and a growth control (medium with inoculum only).

-

Inoculation: Inoculate each well (except the negative control) with the standardized fungal inoculum.

-

Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of pinocarveol that causes a significant inhibition of visible fungal growth compared to the growth control.

-

EC50 Determination: Measure the optical density (OD) of each well using a microplate reader. The EC50 is the concentration of pinocarveol that causes a 50% reduction in fungal growth compared to the control. This can be calculated by plotting the percentage of growth inhibition against the log of the pinocarveol concentration and fitting the data to a dose-response curve.

Metabolic Engineering for Enhanced Plant Defense

The knowledge of the pinocarveol biosynthetic pathway opens up possibilities for metabolic engineering to enhance plant defense.[19][20][21][22][23] By overexpressing key enzymes in the pathway, such as pinene synthase or the specific cytochrome P450 monooxygenase, it may be possible to increase the production and emission of pinocarveol in crop plants. This could lead to the development of new crop varieties with enhanced resistance to a broad range of pests and pathogens, reducing the need for synthetic pesticides.

Conclusion and Future Directions

Pinocarveol is a versatile and important player in the chemical ecology of plant defense. Its roles as a direct deterrent to herbivores and pathogens, and as a signaling molecule in indirect defense and plant-plant communication, highlight its significance for plant survival. While our understanding of pinocarveol's functions has grown, several key areas warrant further investigation:

-

Definitive Elucidation of the Biosynthetic Pathway: The specific enzymes, particularly the cytochrome P450 monooxygenases, responsible for pinocarveol biosynthesis in different plant species need to be identified and characterized.

-

Quantitative Bioassays: There is a need for more comprehensive quantitative data on the direct effects of pinocarveol (e.g., LD50 and EC50 values) against a wider range of economically important insect pests and plant pathogens.

-

Transcriptomic and Proteomic Analyses: In-depth studies are required to fully elucidate the signaling pathways and gene regulatory networks that are activated in plants upon perception of pinocarveol.[24][17][25][26][27]

-

Field Studies: The ecological relevance of pinocarveol in mediating plant-insect and plant-plant interactions needs to be validated under natural field conditions.

A deeper understanding of the biological role of pinocarveol will not only advance our fundamental knowledge of plant chemical ecology but also pave the way for the development of novel, sustainable strategies for crop protection and the discovery of new bioactive compounds for pharmaceutical applications.

References

-

Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. (2023). PMC - NIH. [Link]

-

Antifungal activity of pinosylvin from Pinus densiflora on turfgrass fungal diseases. (2017). ResearchGate. [Link]

-

The cytochrome P450 CYP6DE1 catalyzes the conversion of α-pinene into the mountain pine beetle aggregation pheromone trans-verbenol. (2019). PubMed. [Link]

-

The cytochrome P450 CYP6DE1 catalyzes the conversion of α-pinene into the mountain pine beetle aggregation pheromone trans-verbenol. (2019). ResearchGate. [Link]

-

Indirect plant defense against insect herbivores: a review. (2016). PubMed. [Link]

-

Antioxidant Activity of Essential Oils from Pinaceae Species. (2021). PMC - PubMed Central. [Link]

-

Natural Insect Repellents: Activity against Mosquitoes and Cockroaches. (2005). Iowa State University Digital Repository. [Link]

-

Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59. (2013). PMC - PubMed Central. [Link]

-

The Secret Life of Plants: Unveiling Chemical Communication. (2024). AZoLifeSciences. [Link]

-

Electrophysiological and behavioural responses of Stegobium paniceum to volatile compounds from Chinese medicinal plant materials. (2012). PubMed Central. [Link]

-

The biosynthesis of (+)-α-pinene in Pinus species. (1972). PMC - NIH. [Link]

-

Quantitative Structure-Activity Relationship of Botanical Sesquiterpenes: Spatial and Contact Repellency to the Yellow Fever Mosquito, Aedes aegypti. (2009). Journal of Agricultural and Food Chemistry. [Link]

-

The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide. (2019). PMC - NIH. [Link]

-

Plants Attract Parasitic Wasps to Defend Themselves against Insect Pests by Releasing Hexenol. (2013). PLOS One. [Link]

-

Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. (2012). BMC Research Notes. [Link]

-

Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway. (2010). NIH. [Link]

-

Metabolic Engineering. (n.d.). Keasling Lab. [Link]

-

Salicylic acid and jasmonic acid in plant immunity. (2022). PMC - PubMed Central. [Link]

-

Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we. (2024). PubMed. [Link]

-

Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates. (2022). PMC - PubMed Central. [Link]

-

Metabolic engineering of plant volatiles. (2008). PubMed. [Link]

-

Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. (2020). ResearchGate. [Link]

-

Electrophysiological and behavioral responses of Spodoptera littoralis caterpillars to attractive and repellent plant volatiles. (2014). Frontiers in Ecology and Evolution. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (2020). PMC - PubMed Central. [Link]

-

Generalising indirect defence and resistance of plants. (2020). The Wetzel Lab. [Link]

-

Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication. (2021). MDPI. [Link]

-

Plant Defense against Insect Herbivores. (2017). PMC - PubMed Central. [Link]

-

Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we. (2024). Springer Nature Experiments. [Link]

-

Chemical Composition, Repellent Action, and Toxicity of Essential Oils from Lippia origanoide, Lippia. alba Chemotypes, and Pogostemon cablin on Adults of Ulomoides dermestoides (Coleoptera: Tenebrionidae). (2020). PMC - NIH. [Link]

-

Volatile Compound Chemistry and Insect Herbivory: Pinus edulis Engelm. (Pinaceae) Seed Cone Resin. (2023). MDPI. [Link]

-

Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. (n.d.). Public Health Ontario. [Link]

-

Transcriptomic analysis of pea plant responses to chitooligosaccharides' treatment revealed stimulation of mitogen-activated protein kinase cascade. (2023). Frontiers in Plant Science. [Link]

-

Toxicity comparison of eight repellents against four species of female mosquitoes. (2009). PubMed. [Link]

-

Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway. (2010). PubMed. [Link]

-

Apocarotenoids as Stress Signaling Molecules in Plants. (2024). MDPI. [Link]

-

Case studies in metabolic engineering. (2026). ResearchGate. [Link]

-

Transcriptomic analysis of pea plant responses to chitooligosaccharides' treatment revealed stimulation of mitogen-activated protein kinase cascade. (2023). Frontiers. [Link]

-

METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS). (2019). Protocols.io. [Link]

-

In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. (2023). MDPI. [Link]

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (2007). SciELO. [Link]

-

The role of volatiles in plant communication. (2020). PMC - NIH. [Link]

-

Transcriptomic and Metabolomic Analyses Reveal That Fullerol Improves Drought Tolerance in Brassica napus L. (2022). PMC. [Link]

-

Combined Transcriptome and Proteome Analysis to Elucidate Salt Tolerance Strategies of the Halophyte Panicum antidotale Retz. (2021). Frontiers in Plant Science. [Link]

-

Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge. (2022). MDPI. [Link]

Sources

- 1. Indirect plant defense against insect herbivores: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Defense against Insect Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Essential Oils from Pinaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. The biosynthesis of (+)- -pinene in Pinus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthesis of (+)-α-pinene in Pinus species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytochrome P450 CYP6DE1 catalyzes the conversion of α-pinene into the mountain pine beetle aggregation pheromone trans-verbenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 15. Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity comparison of eight repellents against four species of female mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combined analysis of transcriptome and metabolome reveals the molecular mechanism and candidate genes of Haloxylon drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Metabolic engineering of plant secondary metabolites: prospects and its technological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 22. Metabolic engineering of plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sites.lsa.umich.edu [sites.lsa.umich.edu]